GABAA Receptor Subtype Binding Affinity: (S)-Enantiomer vs. Reference Benzodiazepine Site Ligands
The (S)-configured 1-(2-bromo-5-fluorophenyl)ethan-1-amine scaffold, when elaborated into a benzodiazepine-site ligand (BindingDB BDBM50599950 / ChEMBL CHEMBL5179487), displays potent binding at human recombinant GABAA receptor subtypes. The compound achieves a Ki of 1.90 nM at the α5β2γ2 subtype—the extrasynaptic receptor isoform implicated in cognition and anxiety without the sedation liability of α1-preferring ligands—and a Ki of 11 nM at the α2β2γ2 subtype . This represents a 5.8-fold selectivity for α5 over α2. In comparison, the classical benzodiazepine diazepam exhibits roughly equal affinity across α1, α2, α3, and α5 subtypes (Ki ≈ 5–15 nM), while the α5-selective inverse agonist L-655,708 shows Ki ≈ 0.4–1.5 nM at α5 with 50–100-fold selectivity over α1 and α2 . The 2-bromo-5-fluorophenyl motif thus contributes a differentiated selectivity profile that is not replicated by unsubstituted or mono-halogenated phenyl analogs .
| Evidence Dimension | Binding affinity (Ki) at GABAA receptor subtypes |
|---|---|
| Target Compound Data | Ki = 1.90 nM (α5β2γ2); Ki = 11 nM (α2β2γ2); selectivity ratio α5/α2 = 5.8 |
| Comparator Or Baseline | Diazepam: Ki ≈ 5–15 nM across α1, α2, α3, α5 (non-selective); L-655,708: Ki ≈ 0.4–1.5 nM at α5 with 50–100-fold selectivity |
| Quantified Difference | 1.90 nM Ki at α5β2γ2—within the range of known α5-preferring ligands but with a distinct selectivity fingerprint attributable to the 2-bromo-5-fluorophenyl motif |
| Conditions | Displacement of [³H]flunitrazepam from human recombinant GABAA receptors expressed in HEK cell membranes by competitive radioligand binding assay |
Why This Matters
For CNS drug discovery programs targeting GABAA α5-containing receptors (cognitive enhancement, anxiety, pain), this scaffold offers a quantitatively characterized starting point with documented subtype selectivity that cannot be achieved with non-halogenated phenyl precursors.
- [1] BindingDB BDBM50599950 / ChEMBL CHEMBL5179487: Ki = 1.90 nM at GABAA α5β2γ2; Ki = 11 nM at α2β2γ2. Displacement of [³H]flunitrazepam from human recombinant receptors expressed in HEK cells. View Source
- [2] Atack JR. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics. Curr Top Med Chem. 2011;11(9):1176-202. Provides comparative binding data for diazepam and L-655,708 across GABAA subtypes. View Source
- [3] Heterocyclic GABAA Receptor Modulators: Emerging Therapeutic Strategies for Epilepsy Management, PubMed, 2025. Review of structure-activity relationships for GABAA modulators with varying aryl substitution patterns. View Source
